Phenyl chloroformate

Description

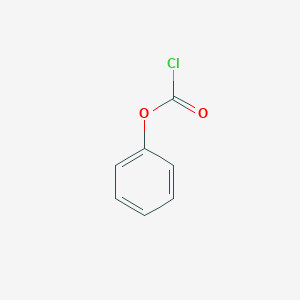

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWALFGBDFAJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OC(O)Cl, Array, C7H5ClO2 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044403 | |

| Record name | Phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

188-189 °C | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

69 °C c.c. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.41 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90 | |

| Record name | Phenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1885-14-9 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TND0D6D3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Phenyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chloroformate (C₇H₅ClO₂) is a versatile and highly reactive organic compound that serves as a crucial reagent in a multitude of chemical transformations.[1] Structurally, it is the phenyl ester of chloroformic acid.[2] Its utility in organic synthesis is primarily derived from the electrophilic nature of its carbonyl carbon, making it an excellent precursor for the introduction of the phenoxycarbonyl group. This functionality is instrumental in the synthesis of a wide array of important organic molecules, including carbamates, carbonates, and ureas, many of which are core structures in pharmaceuticals and agrochemicals.[3][4] this compound is also employed as a dehydrating agent and in peptide coupling reactions.[3][5] This technical guide provides an in-depth overview of the chemical properties, reactivity, and key applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid with a pungent odor.[2] It is a combustible liquid and is sensitive to moisture, readily hydrolyzing in the presence of water.[5][6] For long-term use, it should be stored at refrigerated temperatures under an inert atmosphere.[1][7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| CAS Number | 1885-14-9 | [1] |

| IUPAC Name | phenyl carbonochloridate | [2] |

| Synonyms | Phenyl chlorocarbonate, Chloroformic acid phenyl ester, Phenoxycarbonyl chloride | [2][5] |

| Appearance | Colorless to light-yellow liquid with a pungent odor | [2] |

| Boiling Point | 188-189 °C (at 1013 hPa) | [2][8] |

| 74-75 °C (at 13 mmHg) | [5] | |

| Melting Point | -28 °C | [2] |

| Density | 1.248 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.511 | [5] |

| Flash Point | 69 °C (closed cup) | |

| Autoignition Temperature | 540 °C | [2] |

| Solubility | Soluble in chloroform, benzene, ether, and N,N-dimethylformamide. Insoluble in and reacts with water. | [5] |

| Vapor Pressure | 0.9 hPa at 20 °C | [8] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of its key spectral data is provided below.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1770-1815 cm⁻¹. | [9] |

| C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). | [9] | |

| Aromatic C-H and C=C stretching vibrations. | [9] | |

| ¹H NMR Spectroscopy | Aromatic protons typically appear as a multiplet in the range of 7.1-7.5 ppm. | [10][11] |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal is observed around 150.8 ppm. | [6] |

| Aromatic carbon signals appear in the range of approximately 122-151 ppm. | [5][6] | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 156. | [12] |

| Common fragmentation patterns include the loss of Cl (m/z 121), CO (m/z 128), and CO₂ (m/z 112). The base peak is often observed at m/z 77, corresponding to the phenyl cation. | [10][13][14] |

Reactivity and Key Applications

The reactivity of this compound is dominated by the susceptibility of its carbonyl carbon to nucleophilic attack. This reactivity profile makes it a valuable reagent in a variety of synthetic transformations.

Reactivity Profile

| Reactant/Condition | Product(s) | Notes | Reference(s) |

| Water (Hydrolysis) | Phenol, Carbon Dioxide, and Hydrochloric Acid | Vigorous reaction, especially in the presence of moisture. | [4] |

| Alcohols | Phenyl Carbonates | Forms mixed carbonates. | [4] |

| Primary and Secondary Amines | Phenyl Carbamates | A widely used method for the synthesis of carbamates. | [4] |

| Tertiary Amines | N-dealkylation to form Phenyl Carbamates and Alkyl Halides | A useful method for the dealkylation of tertiary amines. | [1][2] |

| Primary Amides | Nitriles | Acts as a dehydrating agent in the presence of a base like pyridine. | [15] |

| Thermal Decomposition | Toxic and corrosive fumes, including hydrogen chloride, phenol, and carbon oxides. | Occurs upon heating. | [5] |

Reaction with Nucleophiles: A General Overview

This compound reacts readily with a wide range of nucleophiles. The general reaction mechanism involves the nucleophilic attack at the electrophilic carbonyl carbon, followed by the departure of the chloride ion as a good leaving group.

Caption: General reaction of this compound with a nucleophile.

Experimental Protocols

Synthesis of Carbamates from Primary and Secondary Amines

This protocol provides a general guideline for the synthesis of phenyl carbamates.

Materials:

-

Primary or secondary amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine, or an aqueous base like NaHCO₃) (1.0-1.2 equiv)

-

Water

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

-

Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

If a base is required, add it to the solution (1.0-1.2 equiv).

-

Cool the mixture to the desired temperature (typically 0 °C to room temperature).

-

Add this compound (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.

-

Allow the reaction to stir at the chosen temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: Experimental workflow for carbamate synthesis.

Conversion of Primary Amides to Nitriles

This procedure describes a mild method for the dehydration of primary amides to nitriles.[15]

Materials:

-

Primary amide (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous pyridine (2.0 equiv)

-

Anhydrous dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred, ice-cooled solution or suspension of the primary amide (1.0 equiv) in dry dichloromethane, add anhydrous pyridine (2.0 equiv).

-

Add this compound (1.1 equiv) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 8-10 hours (monitor by TLC).

-

Quench the reaction with water.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Cleavage of Tertiary Amines

This general procedure is effective for the N-dealkylation of tertiary amines.[1][2]

Materials:

-

Tertiary amine (1.0 equiv)

-

This compound (0.96 equiv)

-

Anhydrous dichloromethane

-

4M Sodium hydroxide solution

-

2M Hydrochloric acid solution

-

Water

Procedure:

-

Dissolve the tertiary amine (1.0 equiv) in dry dichloromethane and cool to 5 °C.

-

Add a solution of freshly distilled this compound (0.96 equiv) in dichloromethane.

-

Allow the reaction to proceed under appropriate conditions (time and temperature may vary depending on the substrate).

-

Wash the solution successively with 4M sodium hydroxide, 2M hydrochloric acid, and water.

-

Dry the organic layer and evaporate the solvent to isolate the product.

Caption: Mechanism of tertiary amine cleavage with this compound.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[10]

-

Hazards: It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[8][10] It is also combustible and reacts with water to liberate toxic and corrosive hydrogen chloride gas.[10]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from moisture, heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[1][7] Refrigeration is recommended for long-term storage.[5][7]

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.[10] Neutralize with a cold alkaline solution.[4]

Conclusion

This compound is a potent and versatile reagent with broad applications in organic synthesis, particularly in the formation of carbamates and carbonates, which are prevalent in medicinal chemistry and materials science. Its high reactivity necessitates careful handling and storage. This guide provides researchers, scientists, and drug development professionals with the essential technical information, including physical and chemical properties, reactivity profiles, detailed experimental protocols, and safety precautions, to effectively and safely utilize this compound in their research and development endeavors.

References

- 1. Cleavage of tertiary bases with this compound: the reconversion of 21-deoxyajmaline into ajmaline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Cleavage of tertiary bases with this compound: the reconversion of 21-deoxyajmaline into ajmaline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. This compound(1885-14-9) 13C NMR [m.chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(1885-14-9) IR Spectrum [chemicalbook.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. whitman.edu [whitman.edu]

- 15. researchgate.net [researchgate.net]

Phenyl Chloroformate Synthesis from Phenol and Phosgene: A Technical Guide

This whitepaper provides an in-depth technical overview of the synthesis of phenyl chloroformate from the reaction of phenol with phosgene. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. The guide covers the underlying reaction mechanism, detailed experimental protocols, critical safety information, and a comparison of various synthetic methodologies.

This compound is a crucial intermediate in fine chemical synthesis, widely used as a reagent for organic synthesis, including in the production of polymerization catalysts, plastic modifiers, and as an intermediate for pharmaceuticals and pesticides.[1][2] Its synthesis is primarily achieved through the reaction of phenol with phosgene, a method that is efficient but requires stringent safety protocols due to the high toxicity of phosgene.[1][3]

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of all chemicals involved is paramount. This compound is a colorless to light-yellow liquid with a pungent odor, which is toxic by ingestion, inhalation, and skin absorption.[4][5] Phosgene is an insidious poison and must be handled with extreme caution in well-ventilated areas.

Table 1: Physicochemical Properties of Key Compounds

| Property | This compound | Phenol | Phosgene |

| CAS Number | 1885-14-9 | 108-95-2 | 75-44-5 |

| Molecular Formula | C₇H₅ClO₂[3] | C₆H₆O | COCl₂ |

| Molecular Weight | 156.57 g/mol | 94.11 g/mol | 98.92 g/mol |

| Boiling Point | 188-189 °C[4]; 74-75 °C at 13 mmHg | 181.7 °C | 7.56 °C[6] |

| Melting Point | -28 °C[4] | 40.5 °C | -118 °C |

| Density | ~1.25 g/mL at 25 °C | 1.07 g/cm³ | 1.42 g/cm³ (liquid at 0°C) |

| Flash Point | 69 °C (closed cup) | 79 °C | Not Flammable |

| Solubility | Reacts with water[4] | Soluble in water (8.3 g/100 mL) | Reacts with water |

Table 2: Hazard and Safety Information

| Compound | Hazard Classifications | Hazard Statements | Recommended Personal Protective Equipment (PPE) |

| This compound | Acute Tox. 1 (Inhalation), Skin Corr. 1B, Met. Corr. 1 | H290, H302, H314, H330, H335 | Safety goggles, chemically resistant gloves (e.g., Viton), lab coat, use in a fume hood.[7][8] |

| Phenol | Acute Tox. 3, Muta. 2, STOT RE 2, Skin Corr. 1B | H301, H311, H331, H314, H341, H373 | Safety goggles, gloves, protective clothing. |

| Phosgene | Acute Tox. 2 (Inhalation) | H330 | Positive-pressure self-contained breathing apparatus (SCBA), chemical-protective suit.[9] |

Reaction Mechanism and Process Workflow

The synthesis of this compound from phenol and phosgene is a nucleophilic acyl substitution reaction. The oxygen atom of phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is typically facilitated by a base, which deprotonates phenol to form the more nucleophilic phenoxide ion, or by a catalyst. The reaction proceeds with the elimination of a chloride ion, followed by the removal of a proton to yield this compound and hydrogen chloride (HCl). The HCl byproduct must be neutralized by a base to drive the reaction to completion.

References

- 1. Page loading... [wap.guidechem.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1885-14-9 [chemicalbook.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. vandemark.com [vandemark.com]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

The Reaction of Phenyl Chloroformate with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction mechanism between phenyl chloroformate and primary amines, a cornerstone transformation in modern organic and medicinal chemistry. The formation of carbamates through this reaction is pivotal for the synthesis of a wide array of pharmaceuticals, the development of prodrugs, and as a strategy for protecting amine functionalities in complex molecule synthesis.

Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the this compound is readily attacked by the nucleophilic primary amine.[1] The phenoxy group serves as an effective leaving group, facilitating the formation of the stable carbamate product.

The precise mechanism can be influenced by the reaction conditions, particularly the solvent. In aqueous solutions, the reaction is believed to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[2][3] This intermediate then collapses, eliminating the phenoxide anion and a proton to yield the final carbamate.

However, in less polar, aprotic solvents, the reaction may follow a more concerted pathway. For primary amines, an E1cb-type (Elimination Unimolecular conjugate Base) mechanism has also been proposed, which involves the in situ formation of an isocyanate intermediate.[4][5]

Below is a diagram illustrating the generalized stepwise reaction mechanism.

Quantitative Data Summary

The reaction of this compound with primary amines is known for its high efficiency, often providing excellent yields under mild conditions. The following table summarizes reaction conditions and yields for the synthesis of various carbamates from primary amines.

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | CH₂Cl₂ | 0 to rt | 3 | >95 |

| Benzylamine | NEt₃ | Chloroform | Reflux | 48 | - |

| Glycine | Na₂CO₃ | t-butanol/water | 50 | 12 | Good |

Table 1: Synthesis of Carbamates from Primary Amines.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of phenyl carbamates from primary amines. These protocols are adapted from established literature procedures.

General Protocol for Phenyl Carbamate Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂). If the amine is a salt or if an acid scavenger is required, add a base (1.0-1.2 equivalents), such as triethylamine or pyridine. For aqueous bases like NaHCO₃, a biphasic system will be formed.[1]

-

Addition of this compound: Cool the mixture to the desired temperature, typically between 0 °C and room temperature. Add this compound (1.1 equivalents) dropwise to the stirred amine solution.[1][4]

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1]

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired phenyl carbamate.[1]

Specific Protocol: Synthesis of Phenyl N-phenylcarbamate

-

Materials: Aniline (1.00 g, 11.0 mmol), triethylamine (1.11 g, 11.0 mmol), this compound (1.76 g, 11.0 mmol), and dichloromethane (20 ml).

-

Procedure: To a solution of aniline dissolved in dichloromethane, add triethylamine. To this solution, add this compound dropwise. Stir the resulting solution for 2 hours at room temperature.

-

Work-up and Purification: Wash the reaction mixture with distilled water, then concentrate the organic layer. Purify the crude product by column chromatography to give phenyl N-phenylcarbamate. The reported yield is 81.7%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a phenyl carbamate.

Applications in Drug Development

The carbamate functional group is a crucial structural motif in numerous approved drugs and prodrugs.[1] Its stability and ability to act as a bioisostere for amide bonds make it highly valuable in medicinal chemistry. Carbamates are often incorporated into drug candidates to enhance metabolic stability against proteases and to modulate physicochemical properties such as solubility and lipophilicity, thereby optimizing pharmacokinetic profiles.[1] A notable example is the use of carbamate-containing drugs as acetylcholinesterase inhibitors in the treatment of Alzheimer's disease.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.uc.cl [repositorio.uc.cl]

- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Phenyl Chloroformate (CAS 1885-14-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl chloroformate, identified by the CAS number 1885-14-9, is a significant reagent in organic synthesis, valued for its role as a versatile intermediate.[1] This colorless to pale yellow liquid, characterized by a pungent odor, is instrumental in the creation of a wide array of chemical structures.[2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a critical building block for active pharmaceutical ingredients (APIs), herbicides, and pesticides.[1][3] this compound's reactivity also extends to polymer chemistry, where it is used in the synthesis of polycarbonates and as a plastic modifier.[4][5] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions with detailed experimental protocols, and primary applications, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a corrosive liquid that is insoluble in water, with which it reacts, but soluble in various organic solvents such as ethanol, ether, chloroform, benzene, and tetrahydrofuran.[4][5][6] It is sensitive to moisture and heat and should be stored accordingly.[6] Below is a summary of its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [7] |

| Molecular Weight | 156.57 g/mol | [7] |

| Boiling Point | 74-75 °C at 13 mmHg | [4] |

| Density | 1.248 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.511 | [4] |

| Flash Point | 69 °C (closed cup) | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of phenol with phosgene.[2][7] Variations of this method exist to optimize yield and purity.

Experimental Protocol: Synthesis from Phenol and Phosgene

This protocol is adapted from established laboratory and industrial procedures.[2][7]

Materials:

-

Phenol

-

Phosgene

-

Chloroform (or another inert solvent like toluene)[8]

-

N,N-dimethylaniline (or another suitable base)

-

Anhydrous calcium chloride

-

Dilute hydrochloric acid

-

Cold water

Procedure:

-

Dissolve phenol in chloroform in a reaction vessel equipped with a stirrer and a cooling system.

-

Introduce phosgene gas into the solution while maintaining a temperature of 5-10 °C. The amount of phosgene should be in an equimolar ratio to the phenol.[7]

-

Slowly add an equimolar amount of N,N-dimethylaniline to the stirred mixture, keeping the temperature between 5-10 °C.[7]

-

After the addition is complete, dilute the reaction mixture with cold water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid and water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Remove the chloroform by evaporation under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation, collecting the fraction at 74-75 °C (1.73 kPa).[7] This process typically yields a product with about 90% purity.[7]

Key Reactions and Applications in Drug Development

This compound is a valuable reagent for introducing a phenoxycarbonyl group, which serves as a protecting group or an activating group in various chemical transformations. Its applications are widespread in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][3]

Synthesis of Carbamates

This compound is widely used to synthesize carbamates from primary and secondary amines. The carbamate functional group is a key structural motif in many therapeutic agents.[7]

This protocol outlines a general method for the synthesis of carbamates using this compound.[7][9]

Materials:

-

Primary or secondary amine

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate)[7][9]

-

Base (if required, e.g., pyridine, triethylamine, or an aqueous base like NaHCO₃)[7]

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

If the amine is a salt or if an acid scavenger is needed, add a suitable base (1.0-1.2 equivalents).[7]

-

Cool the mixture to the desired temperature (typically 0 °C to room temperature).

-

Add this compound (1.1 equivalents) dropwise to the stirred amine solution.[7][9]

-

Allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.

Conversion of Primary Amides to Nitriles

This compound provides a mild and efficient method for the dehydration of primary amides to form nitriles, which are important intermediates in organic synthesis.[10]

This procedure is adapted from a reported method for the conversion of primary amides to nitriles.[10]

Materials:

-

Primary amide or thioamide

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous pyridine

Procedure:

-

In a reaction vessel, dissolve or suspend the primary amide (5.0 mmol) in dry dichloromethane (25 mL) and anhydrous pyridine (10.0 mmol).

-

Cool the stirred mixture in an ice bath.

-

Add this compound (5.5 mmol) dropwise at a rate that maintains the temperature below 5 °C.[10]

-

After the addition, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water (8 mL).

-

Extract the mixture with dichloromethane (2 x 25 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude nitrile by column chromatography on silica gel. This method typically results in high yields (82-95%).[10]

References

- 1. This compound for synthesis 1885-14-9 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US2496091A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of Phenyl Chloroformate

This technical guide provides a comprehensive overview of the key physical properties of phenyl chloroformate, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This guide presents quantitative data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of the logical relationships between the properties and their measurement techniques.

Physical Properties of this compound

This compound is a colorless liquid with a strong odor.[1] It is a crucial reagent in organic synthesis, particularly in the preparation of carbonates and carbamates. Accurate knowledge of its physical properties is essential for safe handling, process design, and reaction optimization.

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various reliable sources.

| Physical Property | Value | Conditions |

| Boiling Point | 188 - 189 °C | at 1013 hPa[2] |

| 74 - 75 °C | at 13 mmHg[3] | |

| Density | 1.24 g/cm³ | at 20 °C[2] |

| 1.248 g/mL | at 25 °C[3] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[4][5] For accurate determination, especially when only small sample volumes are available, the micro-boiling point or capillary method is commonly employed.[5] Distillation is another method suitable for larger volumes.[6]

2.1.1. Capillary Method (Micro-Boiling Point)

This method is advantageous when working with small quantities of a substance.

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., Thiele tube or a MelTemp apparatus), and a liquid bath (e.g., mineral oil).[7][8]

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4][8]

-

Density is an intrinsic property of a substance, defined as its mass per unit volume.[9] The pycnometer method is a precise technique for determining the density of liquids.

2.2.1. Pycnometer Method

This method relies on accurately measuring the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

-

Visualization of Methodological Relationships

The following diagram illustrates the logical connection between the physical properties of this compound and the experimental methods used for their determination.

References

- 1. This compound | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. クロロぎ酸フェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. vernier.com [vernier.com]

- 7. phillysim.org [phillysim.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. mt.com [mt.com]

Solubility of Phenyl Chloroformate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl chloroformate in various organic solvents. This compound (C₇H₅ClO₂) is a highly reactive chemical intermediate crucial in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. Its solubility characteristics are critical for reaction kinetics, purification processes, and formulation development. This document consolidates available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Solubility Profile

This compound is a colorless to light-yellow liquid that is generally characterized by its high solubility in a wide range of common organic solvents. It is, however, insoluble in and reacts with water, leading to its decomposition into phenol, hydrochloric acid, and carbon dioxide.[1][2] The compound's reactivity, particularly its sensitivity to moisture, necessitates handling under anhydrous conditions to prevent hydrolysis.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively published in publicly available literature. However, several sources describe it as being "soluble" or "miscible" in a variety of solvents. Miscibility implies that the substances are soluble in each other in all proportions.

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in common organic solvents.

| Solvent | CAS Number | Solubility Description | Source(s) |

| Acetone | 67-64-1 | Soluble | VanDeMark Chemical[1] |

| Benzene | 71-43-2 | Soluble | TCI Chemicals[4], United States Biological[5] |

| Chloroform | 67-66-3 | Soluble | TCI Chemicals[4], United States Biological[5], VanDeMark Chemical[1] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Miscible | ChemicalBook[6][7] |

| Ethanol | 64-17-5 | Soluble | ChemicalBook[6] |

| Ether (Diethyl Ether) | 60-29-7 | Soluble | TCI Chemicals[4], United States Biological[5] |

| Petroleum Ether | 8032-32-4 | Easily Soluble | ChemicalBook[6] |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | VanDeMark Chemical[1] |

| Toluene | 108-88-3 | Soluble | VanDeMark Chemical[1] |

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (anhydrous grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight, chemically resistant caps (e.g., PTFE-lined)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for concentration analysis

Methodology:

-

Preparation of Saturated Solutions: a. Add a known volume of the anhydrous organic solvent to a series of vials. b. Place the vials in a thermostatically controlled environment set to the desired temperature. c. Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure saturation. d. Tightly seal the vials to prevent solvent evaporation and ingress of atmospheric moisture. e. Agitate the mixtures using a magnetic stirrer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved material to settle. b. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation. c. Immediately transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration suitable for analysis.

-

Concentration Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC or HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

References

- 1. vandemark.com [vandemark.com]

- 2. This compound | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eqipped.com [eqipped.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 1885-14-9 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

Phenyl Chloroformate: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical reagents is paramount to ensuring a safe and productive laboratory environment. Phenyl chloroformate, a versatile reagent used in the synthesis of carbonates, carbamates, and in peptide coupling reactions, presents significant health and safety risks if not managed correctly.[1][2] This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound, incorporating quantitative data, detailed procedural protocols, and logical workflow diagrams to mitigate risks associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a combustible liquid that is harmful if swallowed and fatal if inhaled.[3][4][5] The substance is corrosive and can cause severe skin burns and eye damage.[3][4][5] Additionally, it may cause respiratory irritation and is corrosive to metals.[3][5]

GHS Hazard Statements: H227, H290, H302, H314, H330, H335[5][6]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Odor | Pungent, strong | [1][8][9][10] |

| Molecular Formula | C7H5ClO2 | [3] |

| Molecular Weight | 156.57 g/mol | [3] |

| Boiling Point | 74 - 75 °C at 17 hPa | [7] |

| Melting Point/Freezing Point | -24.99 °C | [7] |

| Flash Point | 69 °C (closed cup) | [7][8][10] |

| Vapor Pressure | 0.89 hPa at 20 °C; 5.51 hPa at 50 °C | [7] |

| Vapor Density | 5.40 - 5.41 (Air = 1.0) | [3][7] |

| Specific Gravity / Density | 1.244 - 1.248 g/cm³ at 25 °C | [3][4][7] |

| Solubility | Decomposes in contact with water | [3] |

| Autoignition Temperature | 540 °C / 1004 °F | [3][10] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7][11][12] Above 69°C, a closed system and ventilation are required.[10][12]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Chemical safety goggles or safety glasses and a face shield (8-inch minimum). | [1][5] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals. | [1][5] |

| Respiratory Protection | In case of inadequate ventilation or when vapors/aerosols are generated, wear a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[1][5][12] | |

| Footwear | Safety shoes. | [1] |

Handling and Storage

Safe Handling Procedures

-

Do not handle until all safety precautions have been read and understood.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][7][11]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][7][12]

-

Do not eat, drink, or smoke when using this product.[1][4][7]

Storage Requirements

-

Keep containers tightly closed when not in use.[1][3][7][11] Opened containers must be carefully resealed and kept upright.[5][7]

-

Recommended storage temperature is 2 - 8 °C in an explosion-proof refrigerator.[1][7][11]

-

Store under an inert gas as the material is moisture-sensitive.[1][5]

-

Store in a corrosive-resistant container with a resistant inner liner.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, amines, bases, and alcohols.[2][3][7][9]

Emergency Procedures

First Aid Measures

Immediate medical attention is critical in all cases of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention. | [1][4][5][7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get immediate medical advice/attention. | [1][4][5][7][11] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [1][4][5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention. | [1][4][5][7][11] |

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

-

Immediate Actions: Evacuate unnecessary personnel and ensure adequate ventilation.[1][4][7] Eliminate all ignition sources.[9][11]

-

Personal Protection: Only qualified personnel equipped with suitable protective equipment, including respiratory protection, should intervene.[1][4][7]

-

Containment: Stop the leak if it is safe to do so.[1] For small spills, absorb with a dry, inert chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1] Do not use water.[9]

-

Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[11][12]

-

Environmental Precautions: Prevent the spill from entering sewers or public waters.[1][7]

Stability and Reactivity

-

Reactivity: this compound reacts violently with water, generating heat and corrosive gases.[1][3] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[2][3][7][9]

-

Chemical Stability: The substance is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[7][11]

-

Hazardous Decomposition Products: Thermal decomposition generates carbon oxides and hydrogen chloride gas.[1][3][7]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][11] Disposal should be handled by a licensed professional waste disposal service.[5] Do not empty into drains.[3][7]

Diagrams

Logical Workflow for this compound Spill Response

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 1885-14-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nextsds.com [nextsds.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. ICSC 1007 - this compound [inchem.org]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

Spontaneous hydrolysis kinetics of Phenyl chloroformate in aqueous solutions

An In-Depth Technical Guide to the Spontaneous Hydrolysis Kinetics of Phenyl Chloroformate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous hydrolysis kinetics of this compound in aqueous solutions. This compound is a crucial reagent in organic synthesis, particularly in the preparation of carbonates, carbamates, and in peptide coupling reactions. A thorough understanding of its stability and reactivity in aqueous environments is paramount for its effective use in pharmaceutical and chemical research. This document details the hydrolysis mechanism, experimental protocols for kinetic studies, and a summary of available kinetic data.

Mechanism of Spontaneous Hydrolysis

The spontaneous hydrolysis of this compound in aqueous solutions is proposed to proceed through a stepwise addition-elimination mechanism. In this pathway, the initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate eliminates a chloride ion and a proton to yield phenol and carbon dioxide as the final products. The addition of the water molecule is generally considered the rate-determining step of the reaction.

The effect of solvent polarity and added salt suggests that there is minimal charge separation in the transition state of the hydrolysis reaction[1]. Studies utilizing the Grunwald-Winstein equation, which correlates the solvolysis rate with the solvent's nucleophilicity and ionizing power, support a bimolecular mechanism where the formation of a tetrahedral intermediate is rate-determining[1]. For the parent this compound, the analysis over a wide range of solvents resulted in a high sensitivity to solvent nucleophilicity (l value of 1.66) and a moderate sensitivity to solvent ionizing power (m value of 0.56)[2]. These values are considered characteristic for substrates undergoing a rate-determining addition step in a stepwise carbonyl addition-elimination process[2].

Experimental Protocols for Kinetic Analysis

The kinetics of this compound hydrolysis can be monitored by tracking the formation of its products, namely phenol and hydrochloric acid (HCl)[3]. The following are detailed methodologies for conducting these kinetic experiments.

General Experimental Workflow

The general workflow for studying the hydrolysis kinetics involves preparing the aqueous solution, initiating the reaction by adding this compound, monitoring the reaction progress over time using an appropriate analytical technique, and finally, analyzing the collected data to determine the rate constants.

Method 1: UV-Vis Spectrophotometry

This method follows the formation of phenol, a product of the hydrolysis, which has a distinct UV absorbance.

-

Materials and Instrumentation:

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Acetonitrile (or other suitable solvent that does not interfere with the reaction)

-

Buffer solutions for pH control

-

Thermostatic water bath

-

-

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for phenol under the specific pH conditions (e.g., around 270 nm for phenol or its phenoxide form at higher pH).

-

Place a cuvette containing the aqueous buffer solution in the thermostatted cuvette holder of the spectrophotometer and allow it to reach thermal equilibrium.

-

Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix quickly.

-

Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

-

The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the final absorbance. The slope of this plot will be -kobs.

-

Method 2: Conductivity Measurement

This technique monitors the increase in the conductivity of the solution due to the formation of hydrochloric acid (HCl)[3].

-

Materials and Instrumentation:

-

Conductivity meter with a thermostatted conductivity cell

-

Thermostatic water bath

-

This compound

-

Acetonitrile (or a suitable organic solvent)

-

Deionized water or buffer solution with low initial conductivity

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Place the aqueous reaction medium in the thermostatted conductivity cell and allow it to reach the desired temperature.

-

Record the initial conductivity of the solution (C0).

-

Initiate the hydrolysis by adding a small aliquot of the this compound stock solution and mix thoroughly.

-

Record the conductivity of the solution at regular time intervals until a constant value (C∞) is reached.

-

The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(C∞ - Ct) against time, where Ct is the conductivity at time t. The slope of the resulting linear plot will be equal to -kobs.

-

Quantitative Kinetic Data

The rate of hydrolysis of this compound is influenced by various factors, including temperature, pH, and the presence of micelles or organic co-solvents.

Rate Constants and Half-Life

The hydrolysis of this compound follows pseudo-first-order kinetics in aqueous solutions. The half-life of this compound in water has been reported to be in the range of 1.4 to 53.2 minutes[4].

The table below summarizes some of the available kinetic data for the spontaneous hydrolysis of this compound.

| Temperature (°C) | Solvent System | Rate Constant (k) (s⁻¹) | Half-Life (t₁/₂) (s) | Reference |

| 25.0 | Water | 1.04 x 10⁻⁵ (calculated from other temperatures) | ~66,650 | [5] |

| 25.3 | Water | 1.04 (± 0.08) x 10⁻⁵ | ~66,650 | [5] |

| 4.8 | Water | - | - | [6] |

Influence of Micelles

The presence of micelles in the aqueous solution can significantly affect the hydrolysis rate of this compound. Studies have shown that the reaction is strongly inhibited by the presence of sodium dodecyl sulfate (anionic) micelles[3]. This inhibition is attributed to the partitioning of the this compound into the micellar phase, where it is shielded from the aqueous environment, thus reducing the rate of hydrolysis[3]. The kinetics in micellar media can be quantitatively analyzed using the pseudophase model, which allows for the determination of the binding constant of the substrate to the micelles and the rate constant within the micellar pseudophase[3]. The hydrolysis of this compound has been studied in various micellar systems, including cationic, zwitterionic, nonionic, and anionic solutions.

Conclusion

This technical guide has outlined the key aspects of the spontaneous hydrolysis kinetics of this compound in aqueous solutions. The reaction proceeds via a well-supported addition-elimination mechanism, with the nucleophilic attack of water as the rate-determining step. Detailed experimental protocols using UV-Vis spectrophotometry and conductivity measurements have been provided to facilitate further research. While a comprehensive dataset of rate constants under varying conditions is not exhaustively compiled in the literature, this guide provides a foundational understanding and key data points. The significant influence of the reaction medium, such as the presence of micelles, highlights the importance of considering the specific experimental conditions when studying or utilizing this compound in aqueous environments. This information is critical for researchers and professionals who rely on the controlled reactivity of this important chemical intermediate.

References

- 1. 氯甲酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Phenyl Chloroformate: A Technical Guide to its Core Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phenyl chloroformate (PhOCOCl) is a highly reactive and versatile reagent, serving as a cornerstone in modern organic synthesis. Its utility stems from its function as an efficient acylating agent and a stable, easily handled substitute for phosgene. This technical guide provides an in-depth exploration of its principal applications, complete with experimental protocols, quantitative data, and process visualizations to support researchers in academic and industrial settings.

Synthesis of Carbamates: Protecting Groups and Bioisosteres

One of the most prominent applications of this compound is the synthesis of carbamates from primary and secondary amines. The resulting phenoxycarbonyl (Phoc) group serves as a robust protecting group for amines in multi-step syntheses, particularly in peptide chemistry. Carbamates are also crucial structural motifs in medicinal chemistry, acting as stable bioisosteres for amide bonds to improve metabolic stability and serving as key pharmacophores in drugs like the acetylcholinesterase inhibitor rivastigmine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound.

General Experimental Protocol for Phenyl Carbamate Synthesis

This protocol is a general method for the preparation of phenyl carbamates from primary or secondary amines.

Materials:

-

Amine (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Sodium Hydroxide (NaOH) aqueous solution

-

Dichloromethane (DCM)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the amine (1.0 equiv) in dry THF (e.g., 20 mL for a 5.0 mmol scale) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add this compound (1.1 equiv) in one portion to the magnetically stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Upon completion, dilute the reaction mixture with 1 N NaOH aqueous solution.

-

Extract the resulting mixture twice with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the phenyl carbamate product.

Quantitative Data for Carbamate Synthesis

The synthesis of phenyl carbamates proceeds with high efficiency for a variety of amine substrates.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | CH₂Cl₂ | 0 to rt | 3 | >95 |

| Benzylamine | Triethylamine | THF | rt | 2 | 96 |

| 4-Methoxybenzylamine | --- | THF | rt | --- | 94 |

| N-Ethylaniline | Triethylamine | CH₂Cl₂ | 0 to rt | 4 | 92 |

| N-Ethylbenzylamine | --- | THF | rt | --- | 94 |

Data compiled from multiple literature sources.[1][2]

Visual Workflow for Carbamate Synthesis

Synthesis of Unsymmetrical Ureas

This compound provides a reliable pathway for the synthesis of unsymmetrical ureas, which are important in medicinal chemistry and materials science. The strategy involves a one-pot, two-step process where an initial amine is first converted to its phenyl carbamate intermediate. Without isolation, a second, different amine is added, which displaces the phenoxy group to form the target unsymmetrical urea. This method avoids the use of hazardous phosgene or unstable isocyanate intermediates. The reaction's success can depend on the nucleophilicity of the second amine and the reaction conditions.

Experimental Protocol for One-Pot Unsymmetrical Urea Synthesis

This protocol describes a one-pot method for preparing N,N'-unsymmetrical ureas.

Materials:

-

Amine 1 (e.g., 3-fluoro-5-(3-pyridyl)aniline) (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Triethylamine (TEA) (2.0 equivalents total)

-

Amine 2 (e.g., indoline) (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a reaction vessel under a nitrogen atmosphere and cool to 0°C.

-

Add a solution of Amine 1 (1.0 equiv) in THF dropwise to the cooled this compound solution.

-

Add triethylamine (1.0 equiv) and allow the mixture to warm to room temperature over 2 hours to form the intermediate phenyl carbamate.

-

Add a solution of Amine 2 (1.0 equiv) in THF in a single portion.

-

Add a second equivalent of triethylamine (1.0 equiv).

-